3-(sec-butyl)-5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
Description
The compound 3-(sec-butyl)-5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:
- A (Z)-configured methylidene bridge connecting the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone moieties.
- A 2-(dipropylamino) substituent on the pyrimidinone ring, which contributes to electronic and steric properties.
- A sec-butyl group at position 3 of the thiazolidinone, influencing lipophilicity and metabolic stability.
- A 2-thioxo group in the thiazolidinone ring, enabling tautomerism and hydrogen-bonding interactions .
The compound’s molecular formula is C₂₄H₃₂N₆O₂S₂, with a molecular weight of 524.68 g/mol.
Properties
Molecular Formula |
C22H28N4O2S2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28N4O2S2/c1-5-11-24(12-6-2)19-16(20(27)25-13-9-8-10-18(25)23-19)14-17-21(28)26(15(4)7-3)22(29)30-17/h8-10,13-15H,5-7,11-12H2,1-4H3/b17-14- |
InChI Key |
VJPJIKOJOFDNSY-VKAVYKQESA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C(C)CC |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as sec-butylamine, dipropylamine, and appropriate thiazolone and pyridopyrimidine precursors.
Step-by-Step Synthesis:
Reaction Conditions: Typical reaction conditions include temperatures ranging from room temperature to reflux, with reaction times varying from several hours to overnight, depending on the specific step.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles such as amines and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industrial applications, the compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties might also make it suitable for use in materials science or catalysis.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It might interact with cellular receptors, altering their signaling pathways.
DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Amino vs. Sulfur-Containing Groups
- The dipropylamino group in the target compound (pKa ~9–10) imparts moderate basicity, enhancing solubility in acidic environments. In contrast, phenylsulfanyl (Analogue 2) is non-basic and increases logP by ~1.5 units, favoring membrane permeability but reducing aqueous solubility .
Alkyl Chain Variations
Aromatic vs. Heteroaromatic Substituents
- The pyrazole ring in Analogue 5 adds conformational rigidity, which may reduce entropic penalties during target binding .
Biological Activity
The compound 3-(sec-butyl)-5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
This compound features a thiazole ring, a pyrido[1,2-a]pyrimidine moiety, and a thione group. Its structural complexity suggests multiple potential interactions with biological targets, making it a candidate for various pharmacological applications. The molecular formula is with a molecular weight of approximately 430.6 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to the compound's reactivity and biological activity. |
| Pyrido[1,2-a]pyrimidine Moiety | Potentially involved in enzyme inhibition and receptor binding. |
| Thione Group | May enhance interaction with biological macromolecules. |
Antimicrobial Properties
Preliminary studies indicate that compounds similar to This compound exhibit significant antibacterial and antifungal activities. For instance, related thiazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
The mechanisms of action for this compound are hypothesized to involve:
- Inhibition of DNA Synthesis : Similar to other pyrimidine derivatives, it may act as a DNA chain terminator.
- Enzyme Inhibition : The unique functional groups may allow it to bind to specific enzymes or receptors involved in cellular signaling pathways.
Anticancer Activity
Research has suggested that the compound may possess anticancer properties. Studies on related compounds have shown:
- Induction of apoptosis in cancer cell lines.
- Inhibition of tumor growth in animal models.
These findings warrant further investigation into the specific pathways affected by this compound.
Study 1: Antibacterial Efficacy
A recent study examined the antibacterial efficacy of thiazole derivatives, including those structurally related to our compound. Results indicated that these compounds exhibited MIC values lower than 10 µg/mL against several gram-positive and gram-negative bacteria.
Study 2: Anticancer Activity
In vitro assays demonstrated that compounds similar to This compound could induce G1 phase cell cycle arrest in melanoma cells, suggesting potential for further development as an anticancer agent.
Synthesis and Yield
The synthesis typically involves multi-step organic reactions under metal-free conditions to enhance yield and reduce environmental impact. Recent methodologies have improved the efficiency of synthesizing such complex compounds.
Interaction Studies
Interaction studies have focused on how this compound behaves within biological systems:
- Binding affinity assays have shown promising results against specific targets.
- Structure-activity relationship (SAR) studies indicate that modifications to the side chains can significantly impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
